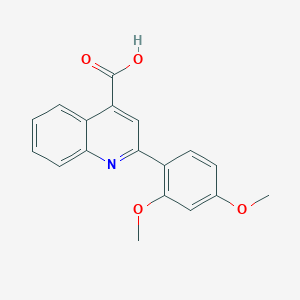

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

概要

説明

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of methoxy groups on the phenyl ring and a carboxylic acid group on the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an o-aminoaryl ketone and a carbonyl compound. In this case, the starting materials would be 2,4-dimethoxybenzaldehyde and an appropriate o-aminoaryl ketone. The reaction is typically carried out in the presence of a catalyst such as zinc chloride or acetic acid under reflux conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of environmentally benign catalysts and green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more sustainable .

化学反応の分析

Substitution Reactions

The carboxylic acid group at position 4 and the bromine atom (if present in analogs) are primary sites for substitution.

-

Nucleophilic Substitution :

-

The carboxylic acid undergoes reactions with amines, alcohols, or thiols to form amides, esters, or thioesters. For example, reaction with hydrazine yields hydrazide derivatives, which are intermediates in synthesizing bioactive hybrids .

-

In brominated analogs (e.g., 6-bromo derivatives), bromine can be replaced by azide, cyanide, or amine groups under nucleophilic conditions .

-

Coupling Reactions

The 2,4-dimethoxyphenyl group is often introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts.

-

Catalytic Systems :

| Reaction Components | Catalyst/ Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromoquinoline + 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | 68% |

Decarboxylation

The carboxylic acid group at position 4 undergoes decarboxylation under thermal or acidic conditions, yielding substituted quinolines.

-

Applications :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid | H₂SO₄, Δ, 4 h | 2-(2,4-Dimethoxyphenyl)quinoline | 90% |

Esterification and Hydrolysis

The carboxylic acid group is esterified for drug delivery optimization or hydrolyzed to regenerate the active form.

-

Esterification :

-

Hydrolysis :

Oxidation and Reduction

The quinoline core participates in redox reactions, modifying electronic properties.

-

Oxidation :

-

Reduction :

-

Sodium borohydride reduces double bonds in the quinoline ring, altering pharmacokinetic profiles.

-

Biological Activity and Reaction Synergy

Reaction products exhibit diverse bioactivities:

Key Research Findings

-

Catalytic Efficiency : Fe₃O₄-based nanocatalysts achieve >80% yields in coupling reactions under solvent-free conditions .

-

Structure-Activity Relationship : The 4-carboxy group is critical for MRP2 inhibition, as esterification reduces activity by 40% .

-

Synthetic Scalability : Doebner hydrogen-transfer reactions enable gram-scale synthesis (e.g., 370 g product) .

科学的研究の応用

The compound 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid and its derivatives have applications in medicinal chemistry, particularly in developing anticancer drugs and as inhibitors of certain enzymes .

Scientific Research Applications

Anticancer Activity:

- Quinoline-4-formamide derivatives exhibit anticancer activity both in vivo and in vitro, especially against pancreatic cancer, offering a new avenue for anticancer drug development . Compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, has demonstrated potent in vitro anticancer activity .

- 2-Phenylquinoline-4-carboxylic acid derivatives induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells .

Multidrug Resistance Protein 2 (MRP2) Inhibition:

- Quinoline analogs, including 2-(aryl)quinolines, are designed and synthesized as MRP2 inhibitors, utilizing ketoprofen as a lead compound .

- A 4-carboxy quinoline with a dimethoxy phenyl group at the 2-position shows significant MRP2 inhibition, surpassing ketoprofen in activity, suggesting the carboxyl group at the 4-position of quinoline is crucial for interaction with MRP2 .

Alkaline Phosphatase Inhibition:

- Quinoline-4-carboxylic acid derivatives are synthesized and evaluated as inhibitors of alkaline phosphatases, with many compounds showing remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

SIRT6 Activation:

- Certain quinoline-4-formamide skeleton derivatives can excite SIRT6 at the molecular level in vitro, display good selectivity, and improve pathological changes related to SIRT6 .

Data and Findings

- Cell Cycle Analysis : Molecule D28 increased the cell proportion at the G2/M phase in a dose-dependent manner, while SAHA induced cell cycle arrest at G0/G1 phase . Molecule D28 increased the G2/M phase ratio of K562 cells from 3.44% of the control to 5.95% and 32.57% at a dose of 1 and 2 μM, respectively .

- Cellular Apoptosis Study : Molecule D28 promoted apoptosis of K562 cells in a dose-dependent manner compared with SAHA . Significantly, molecule D28 increased the apoptotic cell proportion from 1.14% of the control to 10.10%, 15.53%, and 27.92% at a dose of 1, 2, and 4 μM, respectively, compared with SAHA (apoptotic rate of 1.39%, 3.36%, 19.75% at doses of 1, 2, and 4 μM, respectively) .

Table of IC50 Values for Alkaline Phosphatase Inhibition

| Compound | h-TNAP IC50 (µM) | h-IAP IC50 (µM) | h-PLAP IC50 (µM) |

|---|---|---|---|

| Quinoline-4-carboxylic acid derivative | varies | varies | varies |

Note: Specific IC50 values vary depending on the specific quinoline-4-carboxylic acid derivative .

Case Studies

- Pancreatic Cancer Activity : Compound 12q, a quinoline-4-formamide derivative, demonstrates good anticancer activity in vivo and in vitro, particularly against pancreatic cancer . Studies include molecular level activity plots showing inhibition of pancreatic cancer cell migration and Western blot experiments . In vivo studies also demonstrate the anti-tumor effect of Compound 12q, including tumor volume maps, quantitative analysis, and staining images of tumor tissue sections .

- K562 Cell Line Studies : The effects of molecule D28 on the cell cycle were investigated using the K562 cell line, revealing that D28 increased cell proportion at the G2/M phase in a dose-dependent manner . K562 cells were also used to evaluate the effects of D28 on cell apoptosis, showing that D28 promoted apoptosis in a dose-dependent manner .

作用機序

The mechanism of action of 2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and have implications in cancer therapy . The compound may also induce cell cycle arrest and promote apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.

2-Phenylquinoline-4-carboxylic acid: Lacks methoxy groups, making it less reactive in certain chemical reactions.

Uniqueness

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of methoxy groups at the 2 and 4 positions on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups can be modified to create a variety of derivatives with potentially enhanced properties for specific applications.

生物活性

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid is a synthetic compound characterized by its unique quinoline structure, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO4, with a molecular weight of approximately 309.321 g/mol. The compound features a quinoline core with a 2,4-dimethoxyphenyl substituent and a carboxylic acid functional group at the fourth position, contributing to its biological activity and reactivity profile .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural modifications were found to enhance its antibacterial activity compared to other derivatives .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| E. coli | 64 µg/mL | |

| Compound 5a | S. aureus | 16 µg/mL |

| B. subtilis | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), K-562 (bone marrow cancer), and HeLa (cervical cancer). Results from MTT assays indicated that the compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cells .

Case Study: MRP2 Inhibition

In a comparative study, this compound was shown to inhibit the Multidrug Resistance Protein 2 (MRP2) more effectively than the reference drug ketoprofen. This suggests its potential as an adjuvant in cancer therapy by overcoming drug resistance mechanisms .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Docking studies have indicated that the carboxyl group at position four interacts favorably with MRP2, enhancing the compound's inhibitory effects . Additionally, it has been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms .

特性

IUPAC Name |

2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOPONYUKVBDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353472 | |

| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313704-08-4 | |

| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。